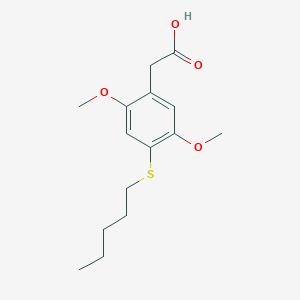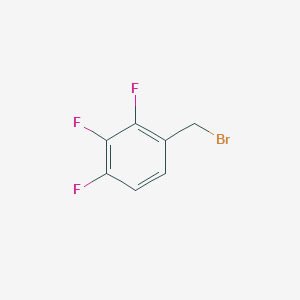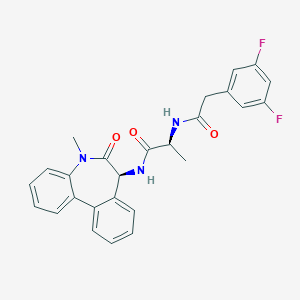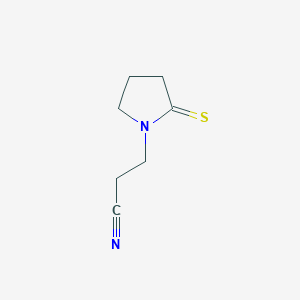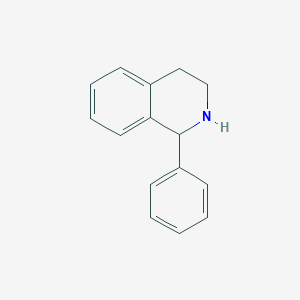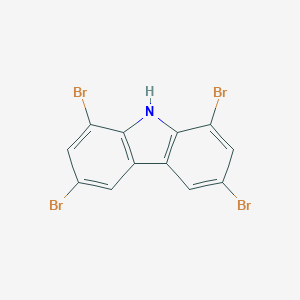![molecular formula C9H9NO B142686 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 130536-45-7](/img/structure/B142686.png)
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxirenoquinolines and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is not fully understood. However, studies have shown that this compound acts on various molecular targets, including protein kinases, enzymes, and receptors. It has been suggested that the anti-cancer properties of this compound may be due to its ability to inhibit cell proliferation and induce cell death.
Biochemical and Physiological Effects:
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the adenosine A1 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of research is the development of novel synthetic methods that can produce this compound more efficiently. Another area of research is the identification of the molecular targets and mechanisms of action of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an arylamine and an aldehyde in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then oxidized to form the final product, 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of enzymes.
Applications De Recherche Scientifique
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
130536-45-7 |
|---|---|
Nom du produit |
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2 |
Clé InChI |
UERUOXROMVBEBV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
SMILES canonique |
C1CC2=C(C=CC=N2)C3C1O3 |
Synonymes |
5,6-EPOXY5,6,7,8-TETRAHYDROQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



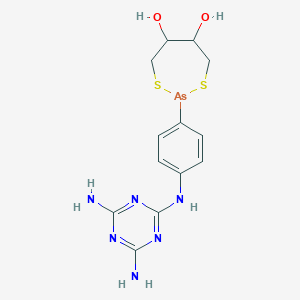
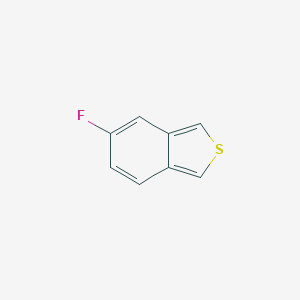
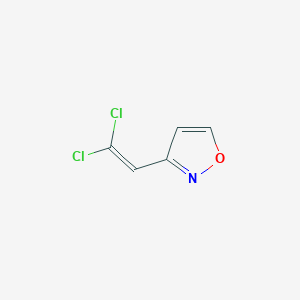
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
